2-Ethyl 6-methyl 1-benzoyl-3-oxopiperidine-2,6-dicarboxylate

Descripción

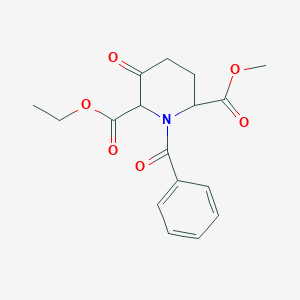

2-Ethyl 6-methyl 1-benzoyl-3-oxopiperidine-2,6-dicarboxylate (CAS: MFCD27978599, QW-5037) is a heterocyclic compound featuring a piperidine core substituted with benzoyl, oxo, and ethyl/methyl carboxylate groups. It is commercially available at 95% purity . The compound’s structural complexity arises from its fused ester functionalities and aromatic substituents, making it a candidate for pharmaceutical and synthetic chemistry applications.

Propiedades

IUPAC Name |

2-O-ethyl 6-O-methyl 1-benzoyl-3-oxopiperidine-2,6-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO6/c1-3-24-17(22)14-13(19)10-9-12(16(21)23-2)18(14)15(20)11-7-5-4-6-8-11/h4-8,12,14H,3,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIULBHYZFMPXCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(=O)CCC(N1C(=O)C2=CC=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl 6-methyl 1-benzoyl-3-oxopiperidine-2,6-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

Substitution Reactions: The ethyl and methyl groups are introduced through alkylation reactions using suitable alkyl halides.

Benzoylation: The benzoyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.

Esterification: The ester functionalities are introduced through esterification reactions using appropriate carboxylic acids and alcohols under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Ethyl 6-methyl 1-benzoyl-3-oxopiperidine-2,6-dicarboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester functionalities, leading to the formation of different ester derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), typically in anhydrous solvents like ether or tetrahydrofuran (THF).

Substitution: Alkyl halides, alcohols, or amines, under basic or acidic conditions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of ester derivatives or amides.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the benzoyl group can enhance efficacy against specific bacterial strains.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives of 2-Ethyl 6-methyl 1-benzoyl-3-oxopiperidine-2,6-dicarboxylate had improved activity against Staphylococcus aureus compared to the parent compound .

2. Neurological Disorders

The compound has been investigated for its potential in treating neurological disorders. Its ability to act as a modulator for specific receptors makes it a candidate for developing treatments for conditions such as schizophrenia and Parkinson's disease.

Case Study:

A patent application highlighted the use of related compounds as muscarinic receptor antagonists, suggesting potential applications in managing symptoms associated with neurological diseases .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various organic reactions, including condensation and cyclization methods. The ability to modify the piperidine ring allows for the generation of numerous derivatives with tailored biological activities.

| Synthesis Method | Description |

|---|---|

| Condensation Reaction | Combines piperidine derivatives with benzoyl chloride |

| Cyclization | Forms the piperidine ring through intramolecular reactions |

Industrial Applications

Beyond pharmaceuticals, this compound is also explored in organic synthesis as an intermediate for producing other complex molecules. Its utility in synthesizing biologically active compounds makes it valuable in drug discovery processes.

Mecanismo De Acción

The mechanism of action of 2-Ethyl 6-methyl 1-benzoyl-3-oxopiperidine-2,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester functionalities allow it to participate in hydrolysis reactions, releasing active intermediates that can interact with biological targets. The benzoyl group may enhance its binding affinity to certain enzymes or receptors, modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

Structural Features

The table below highlights key structural differences between the target compound and analogues:

Key Observations :

Key Observations :

Spectral and Physical Properties

Key Observations :

- High-resolution mass spectrometry (HRMS) confirms the structural integrity of the azabicyclo derivative, while QW-5037’s purity is verified commercially.

- The indole derivative’s higher melting point (154–155°C) suggests greater crystallinity compared to QW-5037 (data unavailable).

Discussion of Functional and Application Differences

- Solubility : Ethyl/methyl esters in QW-5037 likely improve solubility in organic solvents, whereas hydroxylated analogues (e.g., ) may exhibit polar characteristics.

- Stability : The oxo group in QW-5037’s piperidine ring could influence hydrolytic stability relative to azabicyclo or thiazolo systems.

Actividad Biológica

2-Ethyl 6-methyl 1-benzoyl-3-oxopiperidine-2,6-dicarboxylate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be represented by the following structure:

It consists of a piperidine ring with two carboxylate groups and a benzoyl moiety, which may contribute to its biological properties.

Research indicates that compounds similar to this compound often exhibit their biological activity through various mechanisms, including:

- Inhibition of Enzymatic Activity : Compounds in this class may inhibit specific enzymes involved in cellular signaling pathways.

- Antioxidant Properties : The presence of certain functional groups can enhance the compound's ability to scavenge free radicals.

- Modulation of Cell Proliferation : Some studies suggest that these compounds can influence cell cycle progression and apoptosis.

Biological Activity Overview

The biological activities associated with this compound include:

| Activity Type | Description |

|---|---|

| Anticancer Activity | Inhibitory effects on cancer cell lines have been observed in various studies. |

| Antimicrobial Activity | Exhibits activity against specific bacterial strains. |

| Anti-inflammatory Effects | Potential to reduce inflammation markers in vitro. |

Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of piperidine showed significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Antimicrobial Effects

In a recent investigation, compounds similar to 2-Ethyl 6-methyl 1-benzoyl-3-oxopiperidine were tested for antimicrobial properties against gram-positive and gram-negative bacteria. The results indicated that at concentrations of 250 µg/ml and 500 µg/ml, the compound displayed notable inhibition zones compared to standard antibiotics .

Anti-inflammatory Properties

Research highlighted in Biochemical Pharmacology indicated that the compound could downregulate pro-inflammatory cytokines in macrophages. This suggests a potential application in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.